molecular formula C17H12BrF2NO B3040584 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide CAS No. 218456-67-8

1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide

Cat. No. B3040584
CAS RN: 218456-67-8
M. Wt: 364.2 g/mol
InChI Key: IOKUPGHWWNVZBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide, also known as DFIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFIQ belongs to the class of isoquinolinium compounds and is known for its unique chemical structure, which makes it an ideal candidate for various applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. This compound has also been found to induce the expression of various genes involved in apoptosis, cell cycle arrest, and DNA damage response.

Advantages and Limitations for Lab Experiments

1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its poor solubility in water and limited availability.

Future Directions

The potential applications of 1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide in the field of medicine are vast, and several future directions can be explored. One possible direction is the development of this compound-based drugs for the treatment of various cancers and inflammatory diseases. Another possible direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, the elucidation of the exact mechanism of action of this compound can provide valuable insights into its potential applications in the field of medicine.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique chemical structure, high potency, and selectivity make it an ideal candidate for various applications in medicinal chemistry. Further research is needed to explore its full potential and develop this compound-based drugs for the treatment of various diseases.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-isoquinolinium-2-ylethan-1-one bromide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit excellent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-(2,6-difluorophenyl)-2-isoquinolin-2-ium-2-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2NO.BrH/c18-14-6-3-7-15(19)17(14)16(21)11-20-9-8-12-4-1-2-5-13(12)10-20;/h1-10H,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKUPGHWWNVZBW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=C(C=CC=C3F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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